4-ethyl-N-(naphthalen-2-yl)cyclohexanecarboxamide
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Overview
Description
4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring substituted with an ethyl group and a naphthyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with naphthalen-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-yl)cyclohexane-1-carboxamide
- 4-ethyl-N-(phenyl)cyclohexane-1-carboxamide
- N-(naphthalen-2-yl)cyclohexane-1-carboxylic acid
Uniqueness
4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is unique due to the presence of both an ethyl group and a naphthyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H23NO |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-ethyl-N-naphthalen-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H23NO/c1-2-14-7-9-16(10-8-14)19(21)20-18-12-11-15-5-3-4-6-17(15)13-18/h3-6,11-14,16H,2,7-10H2,1H3,(H,20,21) |
InChI Key |
ININESPFGVIXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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